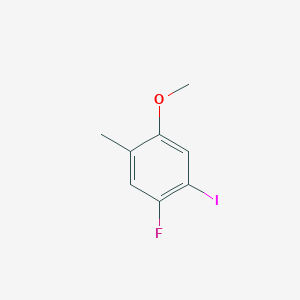

1-Fluoro-2-iodo-4-methoxy-5-methylbenzene

Overview

Description

Scientific Research Applications

Fluorogenic Aldehyde in Aldol Reactions

A study developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety useful for monitoring aldol reactions through increased fluorescence. This research suggests potential applications in catalysis and reaction monitoring (Guo & Tanaka, 2009).

Molecular Structure Analysis

Research on 2-Fluoro-N-(4-methoxyphenyl)benzamide provides insights into molecular structure, with potential implications for drug design and molecular engineering (Saeed et al., 2009).

Hydrogenation in Pharmaceutical Synthesis

Investigations into the hydrogenation of iodo-nitroaromatics, using compounds like 1-iodo-4-nitrobenzene, are critical for pharmaceutical synthesis, demonstrating selective and efficient processes (Baramov et al., 2017).

Corrosion Inhibition Studies

Quantum chemical and molecular dynamic simulation studies have been conducted on certain piperidine derivatives, including fluoro-substituted compounds, to evaluate their corrosion inhibition properties on iron, relevant in material sciences (Kaya et al., 2016).

Polymer Synthesis and Characterization

Research on polymers like 1-methoxy-4-ethoxybenzene showcases advancements in electrosynthesis and characterization of new soluble polymers, relevant in materials engineering and design (Moustafid et al., 1991).

NMR Spectroscopy in Organometallic Chemistry

Studies involving the NMR spectroscopy of fluorine-substituted arenetricarbonylchromium complexes contribute to the understanding of organometallic chemistry and spectroscopic analysis (Armstrong et al., 1992).

Safety and Hazards

properties

IUPAC Name |

1-fluoro-2-iodo-4-methoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCRXLNFUWALFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-iodo-4-methoxy-5-methylbenzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)